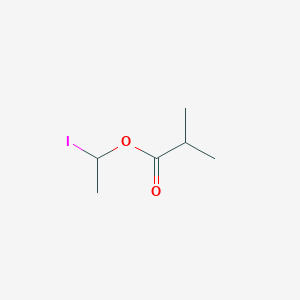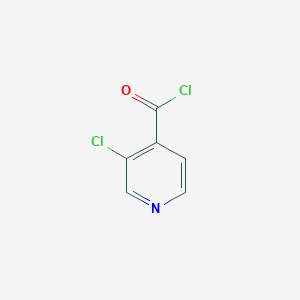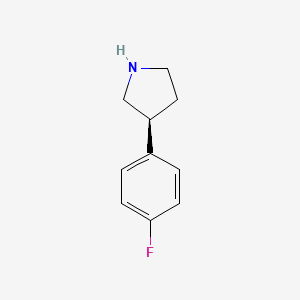
5-(2-Fluorophenyl)-1H-indole
Übersicht
Beschreibung
- Use : It is employed for the management of gastrointestinal ulcer, reflux esophagitis, and eradication of Helicobacter pylori .
Synthesis Analysis
- Hydrogenation Reduction : Under catalytic conditions, hydrogenation reduction converts it to 5-(2-fluorophenyl)-1H-indole .
Molecular Structure Analysis
The molecular structure of this compound is confirmed by various techniques, including 1H NMR, 13C NMR, MS, FT-IR , and single crystal X-ray diffraction . The compound exhibits a planar conformation with active fluorine and bromine atoms on the benzene ring .
Chemical Reactions Analysis
The compound’s chemical reactions include nucleophilic substitution, cyclization, dechlorination, and hydrogenation reduction. These reactions are crucial for its synthesis and biological activity .
Wissenschaftliche Forschungsanwendungen
Optimization in Synthesis
- Ullmann Reaction in Sertindole Synthesis : The Ullmann reaction step in synthesizing sertindole, a neuroleptic medication, was optimized using 5-chloro-1-(4-fluorophenyl)-indole. This optimization involved using purified 5-chloroindole and suitable catalysts and solvents, leading to high yields and purity of the product (Li, Ma, & Yu, 2011).
Antimycobacterial Activity
- Indole Derivatives Against Tuberculosis : New series of 5-fluoro-1H-indole derivatives were synthesized and evaluated for in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv. Certain derivatives exhibited significant inhibitory activity, indicating potential as antimycobacterial agents (Karalı et al., 2007).
Neuroleptic Activity
- Neuroleptic Compounds : A study on 5-aryltetrahydro-gamma-carbolines, structurally related to indoles, investigated neuroleptic activity in rat antiamphetamine models. This research provided insights into the conformational requirements for dopamine receptor activity (Harbert et al., 1980).
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-(2-fluorophenyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-13-4-2-1-3-12(13)10-5-6-14-11(9-10)7-8-16-14/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHLFXRPDLTXLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 2-(bromomethyl)-](/img/structure/B3195225.png)
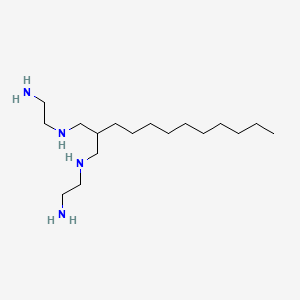
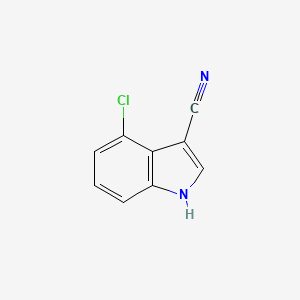
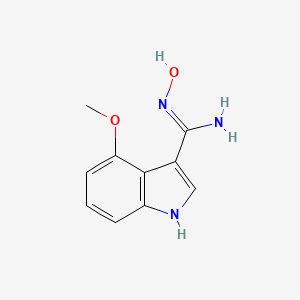
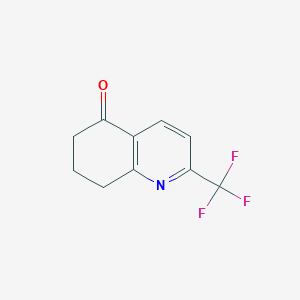
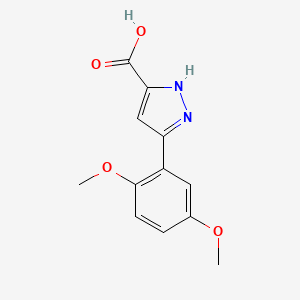
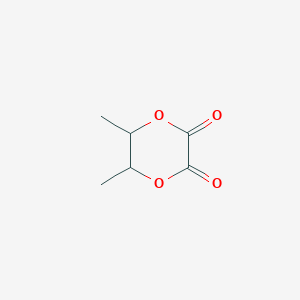
![5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol](/img/structure/B3195258.png)

